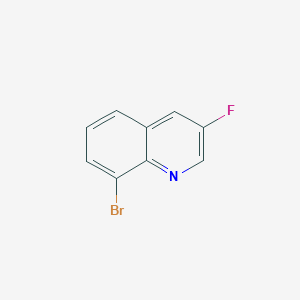

8-Bromo-3-fluoroquinoline

Übersicht

Beschreibung

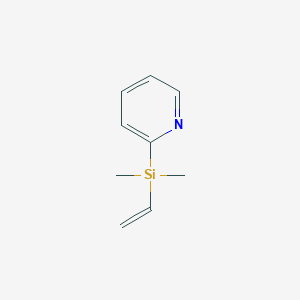

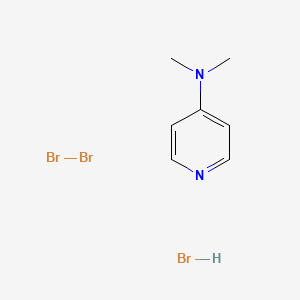

8-Bromo-3-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance and is typically used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 8-Bromo-3-fluoroquinoline consists of a bicyclic compound that includes a pyridine ring fused to phenol . The InChI code for this compound is 1S/C9H5BrFN/c10-7-4-6-2-1-3-8 (11)9 (6)12-5-7/h1-5H .

Physical And Chemical Properties Analysis

8-Bromo-3-fluoroquinoline is a solid substance . It has a molecular weight of 226.05 . The compound’s exact mass is 224.95894 g/mol . It has a topological polar surface area of 12.9 Ų .

Wissenschaftliche Forschungsanwendungen

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities.

The synthesis of quinoline and its analogs includes traditional and green synthetic approaches, multicomponent one-pot reactions, and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades . They are important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . Thus, a number of fluorinated isoquinolines have been synthesized .

The synthesis of these compounds includes modern synthetic methodologies that have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis:

- The direct introduction of fluorine (or CF3 group) onto the isoquinoline ring .

- The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

- The simultaneous installation of an isoquinoline framework and a fluorine substituent .

Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades . They are important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . Thus, a number of fluorinated isoquinolines have been synthesized .

The synthesis of these compounds includes modern synthetic methodologies that have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis:

Safety And Hazards

8-Bromo-3-fluoroquinoline is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

8-bromo-3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXZJENSGNZKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479742 | |

| Record name | 8-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-3-fluoroquinoline | |

CAS RN |

834884-06-9 | |

| Record name | 8-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

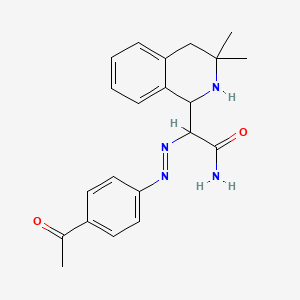

![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)

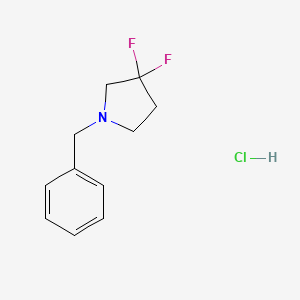

![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)

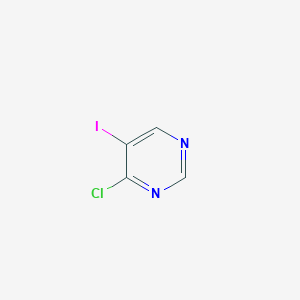

![Magnesium,[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-(SP-4-1)-](/img/structure/B1631540.png)